molecular formula C11H21NO B157157 N-Octylacrylamide CAS No. 10124-68-2

N-Octylacrylamide

Cat. No. B157157
CAS RN: 10124-68-2
M. Wt: 183.29 g/mol
InChI Key: AWGZKFQMWZYCHF-UHFFFAOYSA-N
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Description

Stimuli-responsive Properties of NIPAAm-co-AAc Oligomers

The research on stimuli-responsive properties of oligomers composed of N-isopropylacrylamide (NIPAAm) and acrylic acid (AAc) has shown that the introduction of amino acid peptides can significantly alter the thermal response of these materials. The oligomers were synthesized through free radical polymerization, and the conjugation with mono-, di-, and tri-peptides was achieved using a water-soluble carbodiimide. The study found that the lower critical solution temperatures (LCSTs) of the amino acid conjugates were lower at pH 4.0 compared to the unconjugated oligomer. However, at pH 7.4, only mono- and di-peptide conjugates displayed LCSTs, with tri-peptide conjugates not showing LCST except for one specific sequence. This research highlights the potential of using peptide conjugation to tailor the thermal properties of polymeric materials for various applications .

Polymerization of N-Octadecylacrylamide in LB Multilayers

The polymerization of N-octadecylacrylamide (ODA) in Langmuir-Blodgett (LB) multilayers has been explored as a method to create uniform thin films with high stability against solvents. The ODA monomer was able to form a stable solid condensed monolayer on a water surface, which could then be transferred onto solid supports. Upon polymerization through ultra-violet irradiation, the resulting multilayers exhibited a significant difference in solubility compared to the monomer form, suggesting potential applications as a deep UV-sensitive negative resist. This study demonstrates the utility of LB technique in fabricating polymer thin films with precise control over the molecular arrangement and stability .

Reactive Copolymers of N-(2-hydroxypropyl)methacrylamide

The synthesis and characterization of reactive copolymers containing N-(2-hydroxypropyl)methacrylamide and methacryloylated derivatives of amino acids such as L-leucine and L-phenylalanine have been reported. These copolymers were characterized by their content of active groups, intrinsic viscosity, and the rate constant of aminolysis with tert-butylamine. The study also investigated the effects of copolymer structure, diamine, and reaction conditions on the polymeranalogous reactions. The findings from this research contribute to the understanding of how copolymer composition can influence the reactivity and properties of the resulting materials, which is crucial for designing polymers for specific applications .

Synthesis and Characterization of N-(p-hydroxyphenyl)methacrylamide

The successful synthesis of N-(p-hydroxyphenyl)methacrylamide with a high yield of 86% has been achieved through the reaction of methacryloyl chloride with p-aminophenol. The study discussed the methods for separating and purifying the product and explored the factors influencing the synthesis. The final product was characterized using various spectroscopic techniques, including FT-IR, 1H NMR, MS spectra, and elemental analysis. This research provides a detailed methodology for the synthesis of this compound, which could be valuable for further studies and applications in polymer chemistry .

Thermoresponsive Nanostructures by Self-assembly

The synthesis of a poly(N-isopropylacrylamide)-lipid conjugate and its application in creating thermoresponsive lipid mesophases has been described. The conjugate was synthesized by activating poly(N-isopropylacrylamide) with an active ester, which was then used to form an amphiphilic conjugate with a phospholipid. The resulting quaternary phases were capable of self-assembling into liquid crystalline gels with an expanded lamellar structure at room temperature. Temperature changes induced reversible transitions between different structures, as characterized by polarized optical microscopy and small-angle X-ray scattering (SAXS). This study showcases the potential of poly(N-isopropylacrylamide) conjugates in the design of smart materials that respond to temperature changes .

Scientific Research Applications

HPMA Copolymers and Drug Delivery

  • HPMA Copolymer Development : N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers have been developed for delivering biologically active compounds, especially anticancer drugs. They have been utilized in designing smart hydrogels and modifying biomaterials and protein surfaces, indicating their significant role in macromolecular therapeutics for cancer and musculoskeletal diseases (Kopeček & Kopec̆ková, 2010).

Biocompatibility and Cellular Uptake

  • Poly(N-isopropylacrylamide) in Biomedicine : The biocompatibility and cellular uptake mechanisms of poly(N-isopropylacrylamide) have been explored in various cells, including macrophages and epithelial cells. This research contributes crucial information for the development and clinical applications of poly(N-isopropylacrylamide) in drug delivery and other biomedical fields (Guo et al., 2017).

Molecular Imaging with HPMA Copolymers

  • Visualizing Drug Delivery : HPMA copolymers have been used in molecular imaging technologies to investigate drug delivery mechanisms, including intracellular drug delivery and biodistribution in animal models and human patients. This research highlights the importance of HPMA copolymers in drug delivery system visualization (Lu, 2010).

Polymer-based Applications

  • Electrophoretic DNA Purification : Copolymers of acrylamide and N-alkylacrylamides, including N-Octylacrylamide, have been developed for electrophoretic DNA purification. These polymers selectively remove proteins from DNA, indicating their potential for genetic analysis applications (Chiesl et al., 2005).

Ophthalmology Applications

  • Ocular Biocompatibility : Poly-N-Isopropylacrylamide (pNIPAM) has been studied for its safety in intravitreal injections in rabbit eyes, indicating its potential as a bioadhesive in retinal diseases (Lima et al., 2016).

Amphiphilic Polymer Nanoparticles

  • Drug Carrier Potential : A hydrophobically modified biocompatible copolymer, including N-octylacrylamide, forms micellar aggregates in aqueous solutions. This property makes it a promising candidate for drug encapsulation and release, particularly for hydrophobic drugs (Dutta et al., 2009).

Safety And Hazards

Acrylamide, a related compound, is toxic if swallowed, inhaled, or absorbed through the skin . It can cause severe and irreversible health effects to organs through prolonged or repeated oral exposure . Acrylamide is known to affect the nervous system with early signs of exposure including numbness, tingling, and tenderness to touch .

properties

IUPAC Name

N-octylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-3-5-6-7-8-9-10-12-11(13)4-2/h4H,2-3,5-10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGZKFQMWZYCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064955
Record name 2-Propenamide, N-octyl-
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Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Octylacrylamide

CAS RN

10124-68-2
Record name N-Octylacrylamide
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Record name 2-Propenamide, N-octyl-
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Record name 2-Propenamide, N-octyl-
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Record name 2-Propenamide, N-octyl-
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Record name N-octylacrylamide
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Synthesis routes and methods

Procedure details

A 500 ml four-necked flask equipped with a thermometer, mechanical stirrer, calcium sulfate-filled drying tube, and pressure-equalizing addition funnel is charged with a solution of 45.3 g of acryloyl chloride (0.5 mole) in 180 g of dichloromethane. The solution is cooled to 0° C. and to it is then slowly added a mixture of 66.6 g of n-octylamine (0.5 mole), 50.6 g of triethylamine (0.5 mole), and 125 g of dichloromethane, over a period of 2.5 hrs., at such a rate that the temperature does not exceed 5° C. Upon completion of the addition, the mixture is allowed to warm gradually to ambient temperature. The product is then stored at -15° C. overnight to complete crystallization of the byproduct triethylamine hydrochloride. After removal of the salt by filtration, the filtrate is washed successfully with 250 g of deionized water. The product is then dried over anhydrous magnesium sulfate, filtered, and evaporated in vacuo to afford 85 g of N-(n-octyl)acrylamide, bp. 119°-120° (3 mm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step Two
Quantity
180 g
Type
solvent
Reaction Step Two
Quantity
66.6 g
Type
reactant
Reaction Step Three
Quantity
50.6 g
Type
reactant
Reaction Step Three
Quantity
125 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
W Kang, X Wang, X Wu, L Meng, S Liu… - Polymer Engineering …, 2012 - Wiley Online Library
… In this article, a hydrophobic comonomer of N-benzyl-N-octylacrylamide (BOAM) and two surface-active comonomers (surfmers), sodium 2-(acrylamido)dodecane-1-sulfonate (NaAMC …
YM Al-Roomi, KF Hussain - Polymer Bulletin, 2005 - Springer
A novel difunctional random copolymer of maleic anhydride (MA) and n-octylacrylamide (acrylamide-n-octyl, AAO) with both anhydride and acrylamide moieties was synthesized. The …
Number of citations: 8 link.springer.com
S Abdurrahmanoglu, V Can, O Okay - Polymer, 2009 - Elsevier
… Hydrogels exhibiting a high toughness, ie, about 300% elongation ratio at break were obtained by modification of PAAm network chains with 10 mol% N-octylacrylamide. …
Number of citations: 275 www.sciencedirect.com
W Xue, IW Hamley, V Castelletto, PD Olmsted - European polymer journal, 2004 - Elsevier
… Hydrophobic comonomers di-n-propylacrylamide (DPAM) and di-n-octylacrylamide (DOAM) were prepared according to the method described previously [9]. The structure of these …
Number of citations: 161 www.sciencedirect.com
T Miyashita, T Yatsue, Y Mizuta, M Matsuda - Thin solid films, 1989 - Elsevier
… Copolymers of N-dodecylacrylamide and N-octylacrylamide with Nvinylcarbazole give stable monolayers on pure water. The copolymer monolayers can be transferred onto solid …
Number of citations: 20 www.sciencedirect.com
EF Jordan Jr, R Bennett, AC Shuman… - Journal of Polymer …, 1970 - Wiley Online Library
… N‐n‐octadecylacrylamide still showed more electron withdrawal from the double bond (e = 0.42) than was expressed by the average literature value (e = −0.10) for N‐n‐octylacrylamide…
Number of citations: 31 onlinelibrary.wiley.com
W Xue, IW Hamley - Polymer, 2002 - Elsevier
Hydrogels were prepared by free radical polymerisation in aqueous solution of N-isopropylacrylamide (NIPA) and of NIPA with di-n-propylacrylamide (DPAM), di-n-octylacrylamide (…
Number of citations: 119 www.sciencedirect.com
CP Gordon, L Hizartzidis, M Tarleton, JA Sakoff… - …, 2014 - pubs.rsc.org
… 4-[3-(dimethylamino)propoxy]phenyl}-N-octylacrylamide (21), and 2-cyano-3-{1-[3-(dimethylamino)propyl]-1H-pyrrol-2-yl}-N-octylacrylamide (22) with each displaying LD 50 values <15 …
Number of citations: 16 pubs.rsc.org
AI Barabanova, EV Bune, AV Gromov… - European polymer …, 2000 - Elsevier
… Synthesis of N-n-octylacrylamide (OAA) was carried out by the reaction of acryloylchloride with trimethylsylylated n-octylamine (which was prepared by the interaction of appropriate …
Number of citations: 18 www.sciencedirect.com
H Chen, H Tang, X Wu, Y Liu, J Bai… - Journal of Dispersion …, 2016 - Taylor & Francis
… In this study, a hydrophobic comonomer (N-benzyl-N-octylacrylamide, BOAM) and a surface active comonomer (octylphenol polyoxyethylene acrylate, OP-10-AC) were synthesized. …
Number of citations: 29 www.tandfonline.com

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